BenchChemオンラインストアへようこそ!

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Lipophilicity logP Aqueous Solubility

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS 2044713-61-1) is a bicyclic heterocyclic compound belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class, featuring a partially saturated pyridine ring fused to an imidazole core with a 2-phenyl substituent and a free 3-amine group presented as the hydrochloride salt. The compound has a molecular formula of C13H16ClN3 (MW 249.74 g/mol), a topological polar surface area (TPSA) of 43.8 Ų, and is supplied as a powder with ≥95% purity, stable at room temperature.

Molecular Formula C13H16ClN3
Molecular Weight 249.74
CAS No. 2044713-61-1
Cat. No. B2444098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
CAS2044713-61-1
Molecular FormulaC13H16ClN3
Molecular Weight249.74
Structural Identifiers
SMILESC1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl
InChIInChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H
InChIKeyIZXSJMCYQOIFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride (CAS 2044713-61-1): Structural Identity and Procurement Baseline


2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS 2044713-61-1) is a bicyclic heterocyclic compound belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class, featuring a partially saturated pyridine ring fused to an imidazole core with a 2-phenyl substituent and a free 3-amine group presented as the hydrochloride salt [1]. The compound has a molecular formula of C13H16ClN3 (MW 249.74 g/mol), a topological polar surface area (TPSA) of 43.8 Ų, and is supplied as a powder with ≥95% purity, stable at room temperature [2]. It is cataloged under PubChem CID 126809420 and MDL number MFCD30476198 [2]. The IUPAC name is 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride, and the corresponding free base is registered under CAS 1529424-91-6 (C13H15N3, MW 213.28) .

Why Generic Imidazo[1,2-a]pyridine-3-amine Analogs Cannot Substitute for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride in Research Procurement


The imidazo[1,2-a]pyridine-3-amine chemotype encompasses a structurally diverse family where three key molecular features—the 5,6,7,8-tetrahydro saturation state, the 2-aryl substituent identity, and the salt form—independently and combinatorially govern physicochemical properties, target engagement profiles, and synthetic tractability [1][2]. The fully aromatic analog (2-phenylimidazo[1,2-a]pyridin-3-amine, CAS 3999-29-9) exhibits a logP elevated by approximately 0.5–0.7 units and a crystalline melting point of 206–208 °C, reflecting its planar, rigid architecture, whereas the tetrahydro derivative possesses enhanced three-dimensionality (higher fraction sp³ carbon, Fsp³ ≈ 0.38 for the saturated ring) and reduced lipophilicity that can improve aqueous solubility, metabolic stability, and off-target selectivity profiles [3]. The 2-phenyl substituent, critical for π-stacking and hydrophobic pocket occupancy as evidenced in peripheral benzodiazepine receptor (PBR) ligand SAR and phosphodiesterase 10A (PDE10A) co-crystal structures, cannot be replaced by 2-furanyl, 2-pyridyl, or other heteroaryl congeners without fundamentally altering target affinity and selectivity [4][5]. Furthermore, the hydrochloride salt (CAS 2044713-61-1) offers superior aqueous solubility and handling characteristics relative to the free base (CAS 1529424-91-6), directly impacting assay reproducibility in biochemical and cell-based screening workflows [1][6]. These compound-specific structural determinants mean that generic substitution within the imidazo[1,2-a]pyridine-3-amine class introduces uncontrolled variables that can confound SAR interpretation and compromise experimental reproducibility.

Quantitative Differential Evidence for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride vs. Closest Analogs


Tetrahydro Saturation Reduces logP by 0.5–0.7 Units vs. Fully Aromatic 2-Phenylimidazo[1,2-a]pyridin-3-amine

The 5,6,7,8-tetrahydro saturation of the pyridine ring in the target compound (free base, CAS 1529424-91-6) reduces the computed partition coefficient (logP) to 2.47, compared with 3.00–3.16 for the fully aromatic analog 2-phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) [1]. This represents a ΔlogP of approximately –0.5 to –0.7 log units, indicating a roughly 3- to 5-fold increase in predicted aqueous solubility for the tetrahydro derivative, which is further enhanced by presentation as the hydrochloride salt [2].

Lipophilicity logP Aqueous Solubility Drug-likeness

Hydrochloride Salt Provides Enhanced Aqueous Solubility and Room-Temperature Stability vs. Free Base

The target compound is supplied as the monohydrochloride salt (C13H16ClN3, MW 249.74) and is characterized as a powder with room-temperature storage stability [1]. The free base counterpart (CAS 1529424-91-6, C13H15N3, MW 213.28) lacks the solubilizing counterion and exhibits a lower computed logP of 2.47 without the benefit of salt-enhanced aqueous dissolution . The hydrochloride form adds 36.46 g/mol (HCl) to the molecular weight and introduces an additional hydrogen bond donor, increasing the total HBD count to 2 (versus 1 for the neutral 3-amine in the free base), which can favorably influence solubility in polar assay media [2].

Salt Form Solubility Stability Assay Reproducibility

3-Amine Position Constitutes a Privileged Pharmacophore Absent in 6-Amine and Other Regioisomers

The 3-amine substituent on the imidazo[1,2-a]pyridine core is a validated pharmacophore in the imidazo[1,2-a]pyridine-3-amine inhibitor class. Published SAR from the EAAT3 inhibitor program (Wu et al., 2019) demonstrates that imidazo[1,2-a]pyridine-3-amines achieve subtype-selective EAAT3 inhibition with IC50 values of 7.2–13 μM and >20- to 35-fold selectivity over EAAT1,2,4 (IC50 ~250 μM) [1]. In the HIV-1 NNRTI series, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile achieves MAGI IC50 = 0.18 μM with a selectivity index >800 [2]. In contrast, the 6-amine regioisomer (2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, CAS 1540073-42-4) relocates the amino group to the saturated ring, eliminating the imidazole-anchored hydrogen bond donor/acceptor motif essential for target engagement in the above chemotypes .

Regioisomerism Pharmacophore Structure-Activity Relationship Kinase Inhibition

2-Phenyl Substituent Enables Defined π-Stacking Interactions Confirmed by PDE10A Co-crystal Structure (PDB 5SES)

The 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been crystallographically validated in complex with human phosphodiesterase 10A (PDE10A) at the atomic level. PDB entry 5SES reveals that the ligand 4-(azetidine-1-carbonyl)-2-methyl-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)pyrazole-3-carboxamide binds PDE10A with the 2-phenyl-tetrahydroimidazo[1,2-a]pyridine moiety occupying a defined hydrophobic pocket, establishing specific π-stacking and van der Waals interactions that are distinguishable from the binding modes of fully aromatic imidazo[1,2-a]pyridine scaffolds [1]. Related 2-phenyl-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid derivatives have been reported to exhibit PDE10A IC50 values as low as 12 nM [2]. This structural validation differentiates the 2-phenyl-tetrahydro scaffold from other 2-substituted tetrahydroimidazo[1,2-a]pyridines (e.g., 2-furanyl, 2-pyridyl, 2-pyrazolyl congeners) that lack crystallographically confirmed binding in this target family.

X-ray Crystallography PDE10A Fragment-Based Drug Design Binding Mode

Patent Protection of the Tetrahydro Subclass Demonstrates Industrial Differentiation from Fully Aromatic Imidazo[1,2-a]pyridines

Merck Patent GmbH explicitly claims both phenyl-imidazo[1,2-a]pyridine derivatives AND their corresponding 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives as distinct chemical entities in patent SK-22195-A3 (priority date 1994-02-19) [1]. This dual claiming demonstrates that the tetrahydro subclass was recognized as a structurally and functionally differentiated chemical series with independent industrial value, rather than a trivial saturated analog [1]. Furthermore, the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been incorporated into PDE10A inhibitor patents (e.g., US8785467, US9394311) with Ki/IC50 data in the sub-nanomolar to low nanomolar range, confirming sustained pharmaceutical industry investment in this specific scaffold [2].

Patent Landscape Freedom to Operate Industrial Relevance Chemical Space

Physicochemical Profile Occupies Favorable CNS Drug-like Space vs. Fully Aromatic Congeners (TPSA 43.8 Ų, Fsp³ Enhancement)

The target compound (free base form) has a topological polar surface area of 43.8 Ų, 2 hydrogen bond donors (as HCl salt) / 1 (as free base), 2 hydrogen bond acceptors, 1 rotatable bond, and a molecular weight of 213.28 g/mol, placing it within optimal CNS drug-like space (TPSA < 60 Ų, MW < 400, HBD ≤ 3) [1]. The tetrahydro saturation introduces four sp³-hybridized carbon atoms into the bicyclic core, yielding a fraction sp³ (Fsp³) of approximately 0.38 for the saturated ring atoms, compared with Fsp³ = 0 for the fully aromatic 2-phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) [2]. Elevated Fsp³ has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in medicinal chemistry campaigns [2]. The lower logP (2.47 vs. 3.00–3.16) further supports superior CNS multiparameter optimization (MPO) scores relative to the aromatic comparator.

CNS Drug Discovery Physicochemical Properties Fsp3 Lipinski Rules

Prioritized Research and Procurement Application Scenarios for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride


PDE10A Inhibitor Lead Optimization and Structure-Based Drug Design Campaigns

Researchers pursuing PDE10A as a therapeutic target for schizophrenia, Huntington's disease, or other CNS indications can leverage this compound as a validated starting scaffold. The co-crystal structure PDB 5SES confirms that the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core occupies the PDE10A active site with defined π-stacking and hydrophobic interactions [1]. The free 3-amine provides a synthetically accessible handle for diversification (amide coupling, reductive amination, urea formation) to explore vectors emerging from the crystal structure, while the hydrochloride salt ensures reliable solubility in enzymatic assay buffers [2]. The scaffold's favorable CNS physicochemical profile (TPSA 43.8 Ų, logP 2.47, Fsp³ ≈ 0.38) supports blood-brain barrier penetration potential [3].

EAAT3/SLC1A1 Selective Inhibitor Development for Renal Cancer Metabolism

The imidazo[1,2-a]pyridine-3-amine chemotype has been established as the first selective inhibitor class for excitatory amino acid transporter subtype 3 (EAAT3/SLC1A1), a target implicated in renal cell carcinoma metabolism [4]. The target compound, bearing the 3-amine pharmacophore essential for EAAT3 selectivity (reference compounds 3a and 3e achieve ~35-fold selectivity with IC50 = 7.2 μM over EAAT1/2/4), offers a distinct 2-phenyl substitution pattern for SAR exploration compared to the published 2-furanyl leads [4]. The tetrahydro saturation may further modulate transporter subtype selectivity by altering conformational flexibility relative to fully aromatic scaffolds.

Fragment-Based Screening Library Design Requiring Three-Dimensional, sp³-Enriched Heterocyclic Cores

In fragment-based drug discovery (FBDD) campaigns, the compound fulfills the 'three-dimensional fragment' criteria increasingly prioritized to escape flatland attrition. With MW = 213.28 (free base), 13 heavy atoms, and Fsp³ ≈ 0.38, it sits within the fragment space (MW < 300) while offering higher three-dimensionality than the fully aromatic analog (Fsp³ = 0) [3]. The 3-amine enables straightforward fragment elaboration via amide bond formation or SN2 chemistry, and the hydrochloride salt form facilitates dissolution in aqueous fragment screening buffers at typical fragment concentrations (0.1–1 mM) [2].

Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligand SAR Expansion Using Partially Saturated Scaffolds

The 2-phenylimidazo[1,2-a]pyridine class has a well-characterized SAR at peripheral benzodiazepine receptors (PBR/TSPO), where 2-phenyl substitution and lipophilic substituents at position 8 of the imidazopyridine nucleus are key affinity determinants (Ki values in the low nanomolar range reported) [5]. The target compound provides a novel, partially saturated variant of this pharmacophore, enabling exploration of whether tetrahydro saturation at the 5,6,7,8-positions can modulate PBR binding kinetics, subtype selectivity, or in vivo neurosteroidogenic efficacy compared with the extensively studied fully aromatic series [5].

Quote Request

Request a Quote for 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.